

m-PEG12-NH-C2-acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG12-NH-C2-acid*

Cat. No.: *B15542777*

[Get Quote](#)

In-Depth Technical Guide: m-PEG12-NH-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **m-PEG12-NH-C2-acid**, a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's chemical and physical properties, its principal applications in drug development, and a generalized experimental workflow for its use. A notable discrepancy in the reported molecular data for the associated CAS number is addressed, with this guide focusing on the structure consistent with the "m-PEG12" nomenclature.

Introduction

m-PEG12-NH-C2-acid is a discrete polyethylene glycol (dPEG®) linker characterized by a 12-unit PEG chain, a terminal methoxy group, a secondary amine, and a terminal carboxylic acid. This specific arrangement of functional groups makes it a valuable tool in bioconjugation and pharmaceutical research. As a key component in the design of PROTACs, it serves to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins. The inclusion of the 12-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Molecular and Physical Data

The properties of **m-PEG12-NH-C2-acid** are summarized in the tables below. It is important to note that some suppliers associate the CAS number 1949843-39-3 with a significantly smaller molecule. The data presented here corresponds to the structure implied by the "PEG12" designation, which is supported by several major chemical suppliers.

Table 1: Core Molecular and Physical Properties

Property	Value
Molecular Weight	631.75 g/mol [1] [2]
Chemical Formula	C28H57NO14 [1] [2]
CAS Number	1949843-39-3 [1] [2]
SMILES	COCCOCCOCCOCCOCCOCCOCCOCC OCCOCCOCCNCCC(=O)=O [1]
Purity	Typically ≥95%

Table 2: Physicochemical and Handling Information

Parameter	Details
Appearance	Based on the related compound m-PEG12-acid, it is likely a colorless to off-white solid-liquid mixture. [3]
Solubility	Soluble in Water, DMSO, DCM, and DMF (based on data for the related compound m-PEG12-acid). [4]
Storage (Solid)	Recommended storage at -20°C for up to 3 years or 4°C for up to 2 years (based on data for the related compound m-PEG12-acid). [3]
Storage (In Solution)	Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month (based on data for the related compound m-PEG12-acid). [3]
Shipping Conditions	Typically shipped at room temperature. [1] [2]

Application in PROTAC Development

The primary and most significant application of **m-PEG12-NH-C2-acid** is as a linker in the construction of PROTACs.[\[1\]](#)[\[2\]](#)[\[5\]](#) PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.

The **m-PEG12-NH-C2-acid** linker is instrumental in this process due to its:

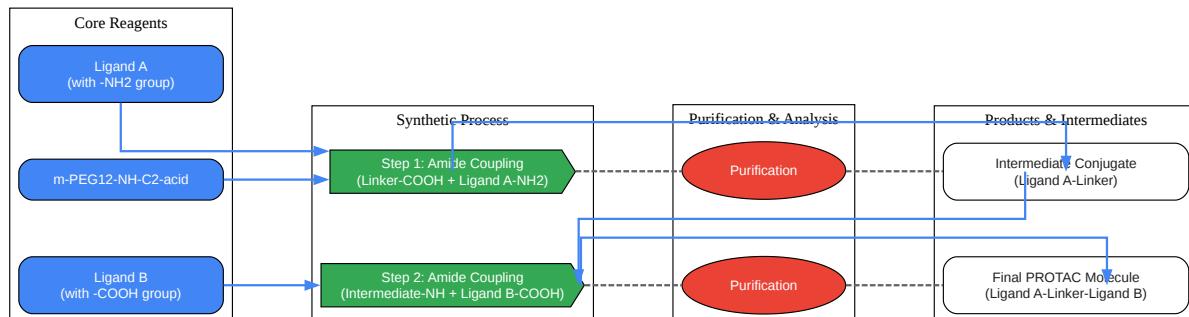
- **Heterobifunctionality:** The presence of a terminal amine and a terminal carboxylic acid allows for the directional and sequential attachment of the two distinct ligands.
- **Optimized Length and Flexibility:** The 12-unit PEG chain provides sufficient length and flexibility to allow for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination.
- **Enhanced Physicochemical Properties:** The hydrophilic nature of the PEG chain improves the aqueous solubility and cell permeability of the PROTAC, often overcoming the challenges

associated with the typically large and hydrophobic nature of these molecules.

Experimental Protocols and Workflow

A detailed experimental protocol for the use of **m-PEG12-NH-C2-acid** would be specific to the ligands being conjugated. However, a generalized synthetic workflow can be described based on its functional groups.

General Synthetic Strategy:


The synthesis of a PROTAC using **m-PEG12-NH-C2-acid** typically involves a two-step process of amide bond formation:

- First Ligand Conjugation: The carboxylic acid moiety of the linker is activated using a suitable coupling agent (e.g., EDC, HATU). This activated linker is then reacted with the amine-functionalized first ligand (either the target protein binder or the E3 ligase binder). The resulting conjugate is purified, typically via chromatography.
- Second Ligand Conjugation: The free amine on the purified intermediate from the first step is then reacted with the carboxylic acid-functionalized second ligand, again in the presence of an amide coupling agent. The final PROTAC molecule is then purified to homogeneity.

The order of ligand attachment can be reversed depending on the specific chemistry and stability of the ligands.

Visualized Experimental Workflow

The logical progression of synthesizing a PROTAC molecule using **m-PEG12-NH-C2-acid** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for PROTAC synthesis using **m-PEG12-NH-C2-acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG12-NH-C2-acid | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 5. m-PEG12-NH-C2-acid - CAS:1949843-39-3 - KKL Med Inc. [kklmed.com]

- To cite this document: BenchChem. [m-PEG12-NH-C2-acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15542777#m-peg12-nh-c2-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com